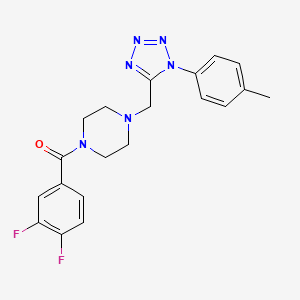
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20F2N6O and its molecular weight is 398.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound features a 3,4-difluorophenyl group linked to a piperazine moiety through a tetrazole functional group. The structural components suggest potential interactions with biological targets, particularly in tumor cells.
Anticancer Properties
Research indicates that derivatives of tetrazole exhibit significant anticancer activity. For instance, studies have shown that similar compounds can act as microtubule destabilizers, inhibiting tubulin polymerization and leading to cell cycle arrest in cancer cell lines such as SGC-7901 and A549 .
Mechanism of Action:
- Microtubule Destabilization: Compounds like the one may disrupt microtubule dynamics, which is crucial for cell division. This disruption can lead to apoptosis in rapidly dividing cancer cells.
- Cell Cycle Arrest: Evidence suggests that these compounds can induce G2/M phase arrest, preventing cancer cells from progressing through the cell cycle .
Structure-Activity Relationship (SAR)
The introduction of different substituents on the piperazine and tetrazole rings can significantly influence the potency and selectivity of the compound. For example, modifications to the aromatic rings have been shown to enhance binding affinity to target proteins involved in cancer progression .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various tetrazole derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited low IC50 values in the nanomolar range, demonstrating potent anticancer activity .
Study 2: Mechanistic Insights
In another investigation, docking studies revealed that the compound binds effectively to tubulin, mimicking known microtubule inhibitors. This binding was confirmed through immunofluorescence staining and further biochemical assays .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SGC-7901 | <10 | Microtubule destabilization |
| Antiproliferative | A549 | <20 | G2/M phase arrest |
| Binding Affinity | Tubulin | High | Competitive inhibition |
科学研究应用
Chemical Properties and Structure
This compound features a unique combination of a difluorophenyl moiety and a tetrazole-piperazine framework, which contributes to its biological activity. The molecular formula is C19H21F2N5O, with a molecular weight of 373.41 g/mol. The presence of the tetrazole ring is noteworthy as it often enhances the pharmacological properties of compounds, particularly in terms of solubility and binding affinity.
Antifungal Activity
One of the primary applications of this compound is its potential as an antifungal agent. Research indicates that compounds containing tetrazole rings exhibit significant antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis. For instance, a related patent describes methods for synthesizing antifungal compounds that include similar structural motifs, suggesting that this compound may also possess comparable activity against fungal pathogens .
Central Nervous System Effects
The piperazine component of the compound suggests potential applications in treating central nervous system disorders. Piperazine derivatives have been widely studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The incorporation of the tetrazole moiety may enhance these effects by modulating receptor interactions or improving bioavailability .
Anticancer Properties
Recent studies have indicated that tetrazole-containing compounds can exhibit anticancer activity by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The structural characteristics of (3,4-difluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suggest it could be explored as a lead compound in developing novel anticancer therapies .
Antimicrobial Activity
Beyond antifungal properties, there is potential for antimicrobial applications against bacterial strains. The presence of both the piperazine and tetrazole rings may contribute to enhanced interaction with microbial targets, making it a candidate for further investigation in antibiotic development .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various tetrazole derivatives, including those structurally similar to this compound). Results showed significant inhibition against Candida species, indicating potential for clinical application .
Case Study 2: CNS Activity
Research involving piperazine derivatives demonstrated anxiolytic effects in animal models. Compounds similar to the target compound were found to modulate serotonin receptors effectively, suggesting that further exploration into this compound could yield promising results for anxiety disorders .
Case Study 3: Anticancer Studies
In vitro studies on related compounds have shown promising results against various cancer cell lines, indicating that modifications to the piperazine and tetrazole structures can enhance cytotoxicity and selectivity towards cancer cells .
属性
IUPAC Name |
(3,4-difluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)15-4-7-17(21)18(22)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQRUURVSPISL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













